Validated Degradation Potency: PROTAC Derived from Pomalidomide-PEG2-azide Demonstrates BRD4 Degradation and Anti-Proliferative Activity
A PROTAC molecule (compound 21) synthesized using Pomalidomide-PEG2-azide as the CRBN-recruiting moiety and a dihydroquinazolinone-based BRD4 ligand demonstrated potent degradation of BRD4 protein and inhibition of c-Myc expression in THP-1 cells. At a concentration of 1 μM, compound 21 effectively degraded BRD4 and inhibited c-Myc. The same PROTAC exhibited an IC50 value of 0.81 μM for inhibiting the growth of the THP-1 cell line [1].
| Evidence Dimension | Anti-proliferative activity in THP-1 cells |
|---|---|
| Target Compound Data | IC50 = 0.81 μM (for PROTAC compound 21 incorporating Pomalidomide-PEG2-azide) |
| Comparator Or Baseline | BRD4 BD1 binding IC50 = 41.8 nM (for the PROTAC compound 21) |
| Quantified Difference | The PROTAC derived from Pomalidomide-PEG2-azide translates potent target engagement (nM) into functional cellular anti-proliferative activity (μM). |
| Conditions | THP-1 cell line growth inhibition assay; BRD4 degradation and c-Myc inhibition assessed at 1 μM. |
Why This Matters
This provides quantitative, peer-reviewed evidence that Pomalidomide-PEG2-azide can be successfully incorporated into a functional PROTAC that achieves both target degradation and a downstream anti-proliferative effect, de-risking its selection for similar CRBN-based degrader projects.
- [1] Zhang F, Wu Z, Chen P, et al. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorg Med Chem. 2020;28(1):115228. View Source
